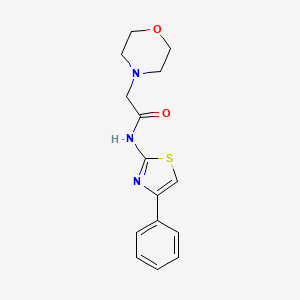

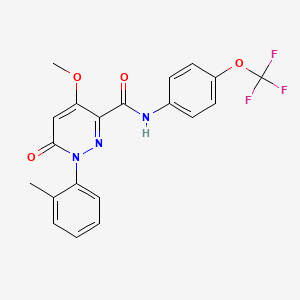

![molecular formula C20H16FN3O3S B2970121 2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-12-8](/img/structure/B2970121.png)

2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .

Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .科学的研究の応用

Multicomponent Synthesis

The compound and its derivatives have been synthesized via multicomponent interactions, demonstrating the versatility and efficiency of such methods in creating complex molecules. For instance, Lega et al. (2016) reported on the peculiarities of multicomponent synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, highlighting the formation of stable triethylammonium salts as a competitive process to the formation of 2-amino-4H-pyrans. This work underscores the nuanced chemistry involved in synthesizing these compounds and the potential for controlling reaction selectivity to produce desired outcomes (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Antimicrobial Activity

Another critical area of research is evaluating the antimicrobial properties of these compounds. Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides and tested them for antibacterial and antifungal activities, revealing their potential as antimicrobial agents (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).

Anticancer Potential

The potential anticancer properties of derivatives have also been explored. Nimbalkar et al. (2017) reported the synthesis of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles via a green protocol, highlighting their promising anticancer activity against several human cancer cell lines. This study not only underscores the therapeutic potential of these compounds but also the benefits of using environmentally benign synthesis methods (Nimbalkar, Seijas, Vázquez-Tato, Damale, Sangshetti, & Nikalje, 2017).

Structural and Mechanistic Insights

Research has also focused on the structural characterization and mechanistic understanding of these compounds. For example, Shemchuk et al. (2014) synthesized spirocombined derivatives of 2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-5,5-dioxide with a 2-oxindole nucleus, providing unique insights into their molecular structure through X-ray diffraction analysis. Such studies are crucial for understanding the properties and potential applications of these compounds (Shemchuk, Lega, Red’kin, Chernykh, Shishkin, & Shishkina, 2014).

作用機序

将来の方向性

While specific future directions for “2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide” are not available, similar compounds continue to be the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .

特性

IUPAC Name |

2-amino-6-ethyl-4-(3-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3S/c1-2-24-16-9-4-3-8-14(16)18-19(28(24,25)26)17(15(11-22)20(23)27-18)12-6-5-7-13(21)10-12/h3-10,17H,2,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFPBHVGOTZWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

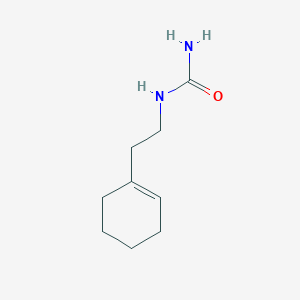

![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)

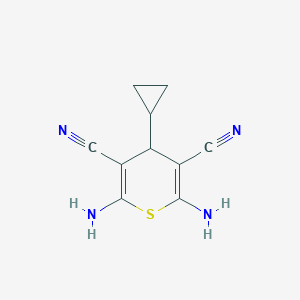

![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)

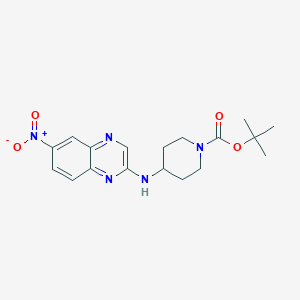

![2-[(2S)-Piperazin-2-YL]acetonitrile hcl](/img/structure/B2970043.png)

![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)

![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)